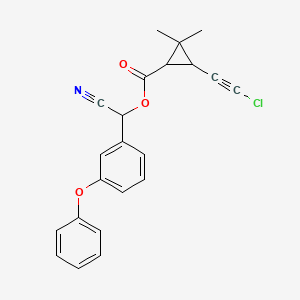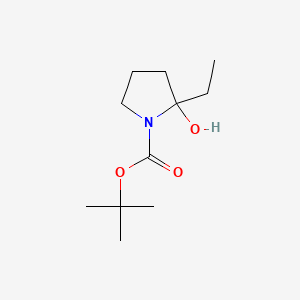
tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate (tB-EHP) is an organic compound derived from the amino acid L-proline. It is a versatile synthetic building block used in various organic synthesis processes. tB-EHP is a hydroxylated derivative of the pyrrolidine-1-carboxylate family and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. tB-EHP is a useful synthetic intermediate and can be used in a variety of synthetic pathways.
Aplicaciones Científicas De Investigación
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Mild Deprotection Method
A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction has been studied . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
Late-stage Hydroxylation
Late-stage hydroxylation at tert-butyl sites is demonstrated on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
Green Chemistry
The use of N-Boc derivatives aligns with the principles of Green Chemistry, aiming to eliminate or at least decrease the use of potentially dangerous substances, harmful both to the environment and to human health .
Pharmaceutical Applications
The N-Boc group and its derivatives have found applications in the pharmaceutical industry. For instance, a mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Mecanismo De Acción
Target of Action
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, also known as tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate, is a compound that is primarily used in the field of organic synthesis . It is often used as a protecting group for amino groups in the synthesis of peptides and proteins .
Mode of Action
The compound acts as a protecting group for amino functionalities during organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used to protect amino groups from reacting with other functional groups present in the molecule during the synthesis process .
Pharmacokinetics
Its solubility in various solvents such as water, ethyl acetate, and methanol suggests that it may have good bioavailability .
Result of Action
The primary result of the action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is the successful synthesis of peptides and proteins with the desired structure . By protecting amino groups during synthesis, it allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Furthermore, the choice of solvent can also influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
tert-butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEUTXJZYOSEHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747277 |
Source


|
| Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279821-90-7 |
Source


|
| Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]non-4-ene, 9,9-difluoro- (9CI)](/img/no-structure.png)
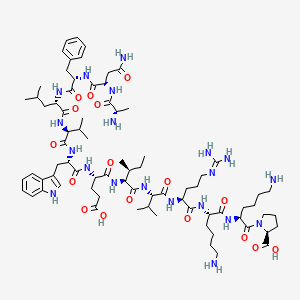
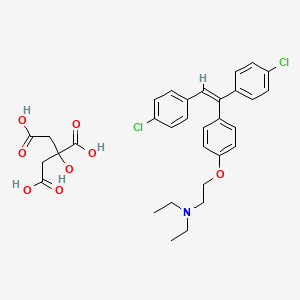
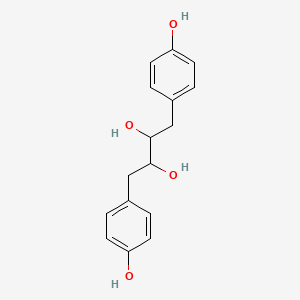


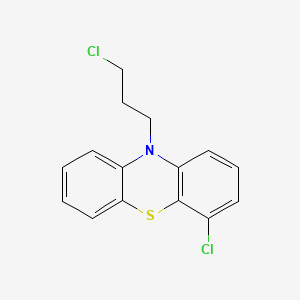
![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)
